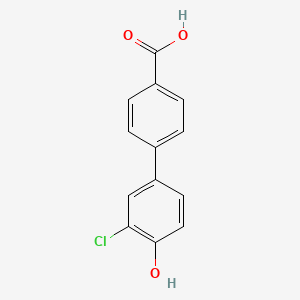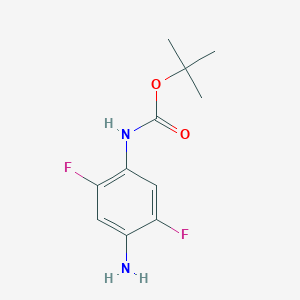![molecular formula C14H27N3O3 B6319494 tert-Butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutyl]carbamate CAS No. 1303890-08-5](/img/structure/B6319494.png)
tert-Butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“tert-Butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutyl]carbamate” is a chemical compound with the CAS Number: 1305711-11-8 . It has a molecular weight of 299.41 . The compound is stored at room temperature and is in the form of oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H29N3O3/c1-15(2,3)21-14(20)17(4)9-5-6-13(19)18-10-7-12(16)8-11-18/h12H,5-11,16H2,1-4H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 299.41 . It is stored at room temperature and is in the form of oil .科学研究应用
Tert-Butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutyl]carbamate has been studied for its potential use in various scientific research applications. It has been used as a model compound for the study of carbamate hydrolysis and as a reagent for the synthesis of various compounds. It has also been used in the synthesis of peptides, amides, and other organic compounds. This compound has also been studied for its potential use as a drug delivery system and as a potential therapeutic agent.
作用机制
The mechanism of action of tert-Butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutyl]carbamate is not fully understood. However, it is believed that the carbamate moiety of this compound is hydrolyzed by esterases in the body, releasing the active compound 4-aminopiperidine-1-yl-4-oxobutyl alcohol. This compound is then metabolized by the liver, releasing the active compound 4-aminopiperidine, which is then further metabolized to other metabolites.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to have a mild sedative effect in laboratory animals and to have a mild analgesic effect in humans. It has also been shown to possess anti-inflammatory and anti-allergic properties in laboratory animals.
实验室实验的优点和局限性
The advantages of using tert-Butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutyl]carbamate for laboratory experiments include its high yield, its low toxicity, and its low cost. The limitations of using this compound for laboratory experiments include its low solubility in water, its sensitivity to light and air, and its potential to form toxic byproducts.
未来方向
The potential future directions for tert-Butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutyl]carbamate include its use as a drug delivery system, its use as a therapeutic agent, its use in the synthesis of peptides and amides, its use as a model compound for the study of carbamate hydrolysis, its use in the synthesis of other organic compounds, and its potential use in the development of new drugs. Additionally, further research is needed to understand the biochemical and physiological effects of this compound and its potential therapeutic applications.
合成方法
Tert-Butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutyl]carbamate is synthesized from the reaction of tert-butyl isocyanate with 4-aminopiperidine-1-yl-4-oxobutyl alcohol. The reaction is carried out in a solvent such as dichloromethane or ethyl acetate at room temperature. The reaction is catalyzed by an acid, such as p-toluenesulfonic acid or trifluoroacetic acid, and the product is isolated by extraction with aqueous sodium bicarbonate. The yield of the reaction is generally high, and the product is a white solid.
安全和危害
属性
IUPAC Name |
tert-butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O3/c1-14(2,3)20-13(19)16-8-4-5-12(18)17-9-6-11(15)7-10-17/h11H,4-10,15H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZKPMUNZXCKKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(=O)N1CCC(CC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![(1R)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride](/img/structure/B6319501.png)